molecular formula C14H13ClO3S B13562906 (4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate CAS No. 2493-64-3

(4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate

Cat. No.: B13562906
CAS No.: 2493-64-3
M. Wt: 296.8 g/mol
InChI Key: BLDAQPTXKKFZNK-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate is a chemical compound known for its unique structure and properties. It is composed of a 4-chloro-2-methylphenyl group attached to a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-chloro-2-methylphenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are usually conducted under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products are sulfonate derivatives with different nucleophiles attached.

    Oxidation Reactions: The major products are carboxylic acids or aldehydes.

    Reduction Reactions: The major products are alcohols or amines.

Scientific Research Applications

(4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate has various applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4-methylbenzenesulfonate
  • 4-Chloro-2-methylphenyl methanesulfonate
  • 4-Methylbenzenesulfonic acid

Uniqueness

(4-Chloro-2-methylphenyl) 4-methylbenzenesulfonate is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

2493-64-3

Molecular Formula

C14H13ClO3S

Molecular Weight

296.8 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H13ClO3S/c1-10-3-6-13(7-4-10)19(16,17)18-14-8-5-12(15)9-11(14)2/h3-9H,1-2H3

InChI Key

BLDAQPTXKKFZNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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